2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile
Description
2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile is a fluorinated benzonitrile derivative featuring a cyano-substituted 2-thienylmethyl group at the benzene ring’s 2-position. The molecule integrates a thiophene heterocycle, known for its electron-rich aromatic system, and two cyano groups, which are strong electron-withdrawing substituents.
Structure
3D Structure
Properties
IUPAC Name |
2-[cyano(thiophen-2-yl)methyl]-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2S/c14-12-4-1-3-9(10(12)7-15)11(8-16)13-5-2-6-17-13/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQXFASJWXVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2-thiophenemethyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Electronic and Reactivity Profiles
The cyano groups withdraw electron density, deactivating the benzene ring toward electrophilic substitution. However, the 2-thienyl moiety’s electron-rich nature may counterbalance this effect, creating a polarized electronic environment. This duality is absent in analogs like 6-fluoro-2-(2-pyridylthio)benzenecarbonitrile, where the pyridylthio group combines sulfur’s electronegativity with nitrogen’s lone pairs, favoring hydrogen bonding .
Catalytic Reactivity :
- In catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives exhibit higher enantioselectivity (e.g., 97:3 er) compared to 3-thienyl analogs (88:12 er) due to steric and electronic effects of sulfur placement .
Biological Activity
Overview of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 306976-61-4
- Molecular Formula : C13H8F1N3S1
- Molecular Weight : 241.29 g/mol
This compound features a cyano group, a fluorobenzene moiety, and a thienyl group, which may contribute to its biological activities.
Antimicrobial Properties
Compounds with cyano and thienyl groups have been studied for their potential antimicrobial properties. The presence of electron-withdrawing groups like cyano can enhance the reactivity of the compound with biological targets.
Anticancer Activity
Many fluorinated compounds exhibit anticancer properties due to their ability to interact with cellular mechanisms involved in cancer progression. The fluorine atom can increase lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
The mechanism of action for similar compounds often involves:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.
Case Studies
While specific case studies for “this compound” are not available, similar compounds have been documented in literature:
- Thienyl Derivatives : Research has shown that thienyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results.
- Fluorinated Compounds : A study on fluorinated benzene derivatives demonstrated enhanced activity against Gram-positive bacteria, suggesting that the fluorine substituent may play a critical role in antimicrobial efficacy.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile, and how can reaction conditions be optimized?
- Methodology : Start with a nucleophilic substitution or Friedel-Crafts alkylation to introduce the thienylmethyl group to the fluorobenzene core. For cyano group incorporation, use Knoevenagel condensation with malononitrile derivatives. Optimize solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like AlCl₃) to enhance yield . Design of Experiments (DOE) can systematically vary temperature (80–120°C), stoichiometry (1:1 to 1:2), and reaction time (6–24 hours) to identify optimal conditions.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Analyze NMR for fluorine environment (δ -110 to -120 ppm) and NMR for cyano (δ 115–120 ppm) and thienyl carbons (δ 125–140 ppm).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.3) and fragmentation patterns.
- X-ray Diffraction : Resolve stereochemistry of the thienyl-cyano substituent if crystallinity is achieved.
Q. How does the compound’s reactivity vary under acidic or basic conditions?
- Methodology : Perform stability studies in pH 1–14 buffers (e.g., HCl/NaOH solutions) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the cyano group to carboxylic acid). Thiophene rings are prone to electrophilic substitution; test reactivity with Br₂ or HNO₃ to assess regioselectivity.
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in fluorobenzene-thiophene coupling reactions?
- Methodology : When yields vary between studies, conduct kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-limiting steps (e.g., C–C bond formation vs. cyano stabilization). Compare electronic effects using Hammett plots with para-substituted thiophenes. Contradictions in regioselectivity (2- vs. 3-thienyl) may arise from steric hindrance or solvent polarity effects .
Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?
- Methodology : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Compare DFT-derived absorption spectra (TD-DFT) with experimental UV-Vis data (λmax ~270–300 nm for thiophene-fluorobenzene systems). Validate π-conjugation efficiency via Mulliken population analysis.
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Methodology :
- Solubility : Test co-solvents (DMSO/PEG 400) to improve aqueous solubility.
- Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation pathways.
- Target Binding : Perform SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) and rule out non-specific interactions.
- Data Normalization : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Case Study : If melting points vary (e.g., 188–192°C in one study vs. 175–180°C in another), analyze polymorphic forms via PXRD or DSC. Confirm if impurities (e.g., unreacted 2-thiophenecarboxaldehyde) skew results . Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-phenylthiophene-2-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
